molecular formula C18H16FNO4 B3419991 Fmoc-3-Fluoroalanine-2-[d] CAS No. 1651822-23-9

Fmoc-3-Fluoroalanine-2-[d]

Cat. No.: B3419991
CAS No.: 1651822-23-9
M. Wt: 329.3 g/mol
InChI Key: KIPSDRHXCAHLLL-INIZCTEOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Fmoc-3-Fluoroalanine-2-[d] is a fluorinated amino acid derivative used primarily in peptide synthesis. The compound is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group attached to the amino group of 3-fluoroalanine. The deuterium isotope at the second position of the alanine backbone enhances its stability and allows for specific applications in research and industrial processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-3-Fluoroalanine-2-[d] typically involves the following steps:

Industrial Production Methods: Industrial production of Fmoc-3-Fluoroalanine-2-[d] follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms enhances efficiency and scalability .

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Fmoc-3-Fluoroalanine-2-[d] has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Fmoc-3-Fluoroalanine-2-[d] involves its incorporation into peptides and proteins, where the fluorine atom and deuterium isotope influence the compound’s reactivity and stability. The Fmoc group protects the amino group during synthesis, allowing for selective deprotection and subsequent reactions. The fluorine atom enhances the compound’s hydrophobicity and modulates its conformation, while the deuterium isotope provides stability against metabolic degradation.

Comparison with Similar Compounds

Uniqueness: Fmoc-3-Fluoroalanine-2-[d] is unique due to the combination of the Fmoc protecting group, the fluorine atom on the alanine backbone, and the deuterium isotope. This combination provides enhanced stability, specific reactivity, and unique properties that are valuable in various research and industrial applications .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for Fmoc-3-Fluoroalanine-2-[d] involves the protection of the amine group, introduction of the fluorine atom, and coupling of the Fmoc group to the alpha-carboxylic acid group of alanine.", "Starting Materials": [ "Alanine", "Fmoc-OSu", "3-Fluorobenzaldehyde", "Sodium borohydride", "Hydrochloric acid", "Diethyl ether", "Methanol", "Triethylamine", "N,N-Diisopropylethylamine", "N,N-Dimethylformamide", "N,N-Dimethylacetamide", "N,N'-Dicyclohexylcarbodiimide", "Ethyl acetate", "Sodium bicarbonate", "Sodium chloride", "Water" ], "Reaction": [ "Protection of the amine group of alanine using Fmoc-OSu in the presence of triethylamine and N,N-dimethylformamide", "Reduction of 3-fluorobenzaldehyde to 3-fluorobenzyl alcohol using sodium borohydride in methanol", "Activation of the carboxylic acid group of Fmoc-protected alanine using N,N'-dicyclohexylcarbodiimide and N,N-dimethylacetamide", "Coupling of 3-fluorobenzyl alcohol to the activated carboxylic acid group of Fmoc-protected alanine in the presence of N,N-diisopropylethylamine and N,N-dimethylacetamide", "Deprotection of the Fmoc group using 20% piperidine in N,N-dimethylformamide", "Purification of the product using column chromatography with ethyl acetate and hexanes as eluents", "Crystallization of the purified product from ethyl acetate and hexanes", "Characterization of the product using NMR spectroscopy, mass spectrometry, and elemental analysis" ] }

CAS No.

1651822-23-9

Molecular Formula

C18H16FNO4

Molecular Weight

329.3 g/mol

IUPAC Name

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-fluoropropanoic acid

InChI

InChI=1S/C18H16FNO4/c19-9-16(17(21)22)20-18(23)24-10-15-13-7-3-1-5-11(13)12-6-2-4-8-14(12)15/h1-8,15-16H,9-10H2,(H,20,23)(H,21,22)/t16-/m0/s1

InChI Key

KIPSDRHXCAHLLL-INIZCTEOSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CF)C(=O)O

SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CF)C(=O)O

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CF)C(=O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Fmoc-3-Fluoroalanine-2-[d]
Reactant of Route 2
Reactant of Route 2
Fmoc-3-Fluoroalanine-2-[d]
Reactant of Route 3
Reactant of Route 3
Fmoc-3-Fluoroalanine-2-[d]
Reactant of Route 4
Fmoc-3-Fluoroalanine-2-[d]
Reactant of Route 5
Reactant of Route 5
Fmoc-3-Fluoroalanine-2-[d]
Reactant of Route 6
Reactant of Route 6
Fmoc-3-Fluoroalanine-2-[d]

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.